molecular formula C31H45N3O7 B610143 Plocabulin CAS No. 960210-99-5

Plocabulin

Numéro de catalogue B610143
Numéro CAS: 960210-99-5
Poids moléculaire: 571.71
Clé InChI: IEKGSKLKBICCHQ-BDOJOPHNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Plocabulin is a novel tubulin-binding agent . It is a marine-derived drug that binds to a new site in β-tubulin, inhibiting tubulin polymerization . It is currently being evaluated in Phase I/II studies in patients with advanced malignancies . Plocabulin has potent antiproliferative and antiangiogenic actions in carcinoma cell lines and has antitumor activity in xenografted mice .


Synthesis Analysis

Plocabulin is a marine natural polyketide isolated from the sponge Lithoplocamia lithistoides . Several new analogs of plocabulin have been designed through removing the right aliphatic chain and further modifying on the carbamate group and the enamide unit . The preliminary results indicate that the right aliphatic chain in plocabulin is allowed to remove with a little loss of activity .


Molecular Structure Analysis

Plocabulin binds to β-tubulin . It shares its binding site with maytansine and rhizoxin . Plocabulin binding to β-tubulin leads to a decrease of MT dynamic instability and to MT depolymerization in a concentration-dependent manner .


Chemical Reactions Analysis

Plocabulin inhibits microtubule dynamics in endothelial cells . This subsequently disturbs the microtubule network inducing changes in endothelial cell morphology and causing the collapse of angiogenic vessels, or the suppression of the angiogenic process by inhibiting the migration and invasion abilities of endothelial cells .

Applications De Recherche Scientifique

  • Potent Cytotoxic Activity in Colorectal Cancer : Plocabulin displayed significant cytotoxic activity in colorectal cancer patient-derived tumor organoids, suggesting its potential as an effective antitumor agent in colorectal cancer therapy (Costales-Carrera et al., 2019).

  • Mechanism of Action and Resistance : Research on the filamentous fungus Aspergillus nidulans revealed insights into plocabulin's mechanism of action, identifying β-tubulin as its molecular target. This study also provided clues about potential resistance mechanisms to plocabulin (Pantazopoulou, Galmarini & Peñalva, 2018).

  • Clinical Trial for Solid Tumors : A phase I clinical study evaluated plocabulin's dose-limiting toxicities and defined its maximum tolerated dose for patients with advanced solid tumors. The study also observed tumor responses in various cancers, including cervix carcinoma and metastatic non-small cell lung cancer (Élez et al., 2018).

  • Microtubule-Destabilizing Properties : Plocabulin binds to the maytansine site on tubulin dimers, disrupting normal microtubule assembly. This action makes plocabulin a model for designing novel microtubule destabilizers (Navarrete & Jiménez, 2020).

  • Binding Mechanism with p-Glycoprotein : Studies on plocabulin's binding interaction with p-glycoprotein, a factor in drug resistance, provide insights for its structural modification to overcome resistance (Lü et al., 2021).

  • Synthesis and Structure-Activity Relationship : Research on synthesizing plocabulin analogs and their structure-activity relationship offers valuable information for the design of new potent tubulin-binding agents (Wang et al., 2021).

  • Anti-Angiogenic and Antitumor Effects : Plocabulin's ability to block endothelial cell migration and invasion, contributing to its potent antitumor activity, has been highlighted. This includes effects on different cancer types and its antiangiogenic signals (Turrini, Maffei & Fimognari, 2022).

  • Inhibition of Angiogenesis in Endothelial Cells : In-depth study on plocabulin's effects on endothelial cells, revealing its concentration-dependent disruption of angiogenic vessels and support of its antitumor activities (Galmarini et al., 2018).

  • Improved Synthesis Method : A study on copper-catalyzed cross-coupling reactions for the synthesis of plocabulin has provided improved methods for its preparation, essential for its clinical development (Wang et al., 2021).

  • Efficacy in Ovarian Carcinoma Cell Lines : Plocabulin demonstrated potent antitumor activity in high-grade serous ovarian cancer cell lines, highlighting its therapeutic potential in ovarian cancer (Heredia-Soto et al., 2022).

  • Antitumor Activity in Gastrointestinal Stromal Tumors : The efficacy of plocabulin in patient-derived xenograft models of gastrointestinal stromal tumors challenges the view of these tumors being resistant to cytotoxic agents (Wang et al., 2020).

  • Efficacy in Soft Tissue Sarcoma : Plocabulin's in vivo efficacy in patient-derived xenograft models of soft tissue sarcoma supports its further clinical exploration in treating this rare disease (Wang et al., 2022).

  • Plinabulin in Solid Tumors and Lymphomas : A first-in-human trial of plinabulin showed its potential as a vascular disrupting agent in treating solid tumors and lymphomas (Mita et al., 2010).

  • Marine Compounds in Cancer Pharmacology : Plocabulin represents one of the marine natural products advancing cancer chemotherapy due to its unique properties and mode of action (Jimenez et al., 2020).

Safety And Hazards

Plocabulin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and has a risk of serious damages to eyes . It is toxic and has a danger of serious damage to health by prolonged exposure .

Orientations Futures

Plocabulin is currently undergoing phase II clinical trials . It has shown potent antitumor activity in patient-derived xenograft models of soft tissue sarcoma . The results demonstrate the in vivo efficacy of plocabulin in the preclinical models of soft tissue sarcoma and corroborate the findings of previous studies . These data provide a convincing rationale for further clinical exploration of plocabulin in soft tissue sarcomas .

Propriétés

IUPAC Name

[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGSKLKBICCHQ-BDOJOPHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plocabulin

CAS RN

960210-99-5
Record name Plocabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PM-060184
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLOCABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.